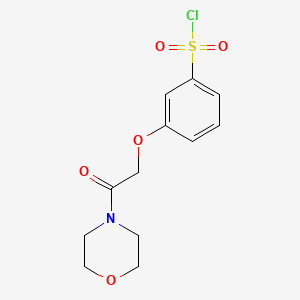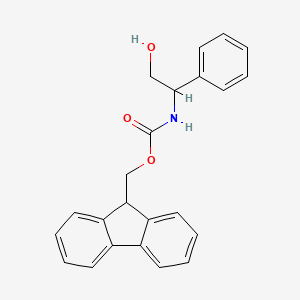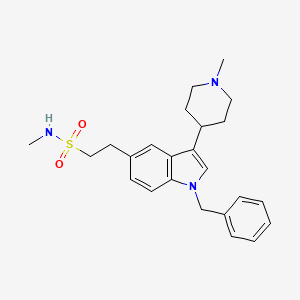
N-BenzyloxyNaratriptan-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BenzyloxyNaratriptan-d3 is a labeled triptan drug used primarily for the treatment of migraine headaches . This compound is a derivative of Naratriptan, which is a selective serotonin receptor agonist. The “d3” in its name indicates that it is a deuterated form, meaning that three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the compound’s behavior in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BenzyloxyNaratriptan-d3 typically involves the introduction of a benzyloxy group to the Naratriptan molecule. The process begins with the preparation of Naratriptan, followed by the protection of the amine group and subsequent introduction of the benzyloxy group. The final step involves the deprotection of the amine group to yield this compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-BenzyloxyNaratriptan-d3 undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, reverting to Naratriptan.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium aluminum hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Naratriptan.
Substitution: Various substituted Naratriptan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-BenzyloxyNaratriptan-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Naratriptan.
Biology: Employed in biological studies to understand the interaction of Naratriptan with serotonin receptors.
Medicine: Utilized in clinical research to develop new migraine treatments and to study the efficacy and safety of Naratriptan.
Industry: Applied in the pharmaceutical industry for the development and quality control of migraine medications.
Mécanisme D'action
N-BenzyloxyNaratriptan-d3 exerts its effects by acting as a selective agonist for serotonin (5-HT1) receptors, particularly the 5-HT1B and 5-HT1D subtypes. By binding to these receptors, it inhibits the release of pro-inflammatory neuropeptides and causes vasoconstriction of cranial blood vessels, thereby alleviating migraine symptoms. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its pharmacokinetics in greater detail .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naratriptan: The parent compound, used for the treatment of migraines.
Sumatriptan: Another triptan drug with a similar mechanism of action but different pharmacokinetic properties.
Rizatriptan: Similar to Naratriptan but with a faster onset of action.
Uniqueness
N-BenzyloxyNaratriptan-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms makes the compound more stable and allows for precise tracing in metabolic studies, offering insights that are not possible with non-deuterated analogs .
Propriétés
| 894351-87-2 | |
Formule moléculaire |
C24H31N3O2S |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
2-[1-benzyl-3-(1-methylpiperidin-4-yl)indol-5-yl]-N-methylethanesulfonamide |
InChI |
InChI=1S/C24H31N3O2S/c1-25-30(28,29)15-12-19-8-9-24-22(16-19)23(21-10-13-26(2)14-11-21)18-27(24)17-20-6-4-3-5-7-20/h3-9,16,18,21,25H,10-15,17H2,1-2H3 |
Clé InChI |
MMMCMFIZEQDFST-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



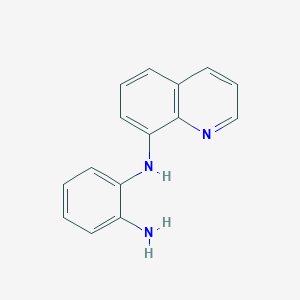
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
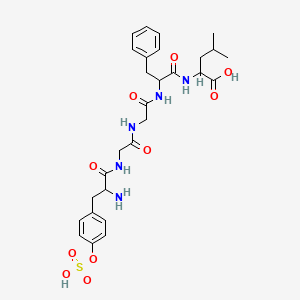
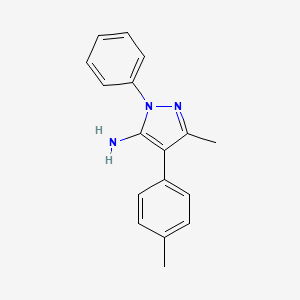

![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12110006.png)
![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B12110013.png)
![acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12110024.png)
